3,3-Diphenoxy-3H-diazirene
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Overview
Description
3,3-Diphenoxy-3H-diazirine: is an organic compound characterized by a three-membered ring containing two nitrogen atoms and a carbon atom bonded to two phenoxy groups. This compound is notable for its use in photochemistry, particularly in photoaffinity labeling, due to its ability to generate carbenes upon irradiation with ultraviolet light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenoxy-3H-diazirine typically involves the following steps:
Tosylation or Mesylation: The oxime is then treated with tosyl chloride or mesyl chloride to form a tosyl or mesyl oxime.
Ammonia Treatment: The tosyl or mesyl oxime is treated with ammonia to produce the diaziridine intermediate.
Oxidation: The diaziridine is oxidized to form the desired diazirine.
Industrial Production Methods: Industrial production methods for 3,3-Diphenoxy-3H-diazirine follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenoxy-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon irradiation with ultraviolet light, the diazirine ring opens to form a carbene intermediate.
Insertion Reactions: The generated carbene can insert into C-H, O-H, and N-H bonds, forming new covalent bonds.
Substitution Reactions: The phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Photolysis: Ultraviolet light (wavelength 365 nm) is commonly used to induce photolysis.
Oxidizing Agents: Chromium-based reagents, iodine and triethylamine, silver oxide, and oxalyl chloride are used for oxidation reactions.
Major Products:
Scientific Research Applications
Chemistry: 3,3-Diphenoxy-3H-diazirine is used as a photoaffinity labeling reagent to study molecular interactions, such as ligand-receptor and protein-protein interactions .
Biology: In biological research, it is employed to identify and map protein binding sites, as well as to study protein dynamics and interactions .
Medicine: The compound is used in drug discovery and development to identify potential drug targets and to study the mechanism of action of bioactive molecules .
Industry: In industrial applications, 3,3-Diphenoxy-3H-diazirine is used in polymer crosslinking and adhesion processes due to its ability to generate reactive intermediates upon irradiation .
Mechanism of Action
Photochemical Activation: Upon exposure to ultraviolet light, 3,3-Diphenoxy-3H-diazirine undergoes photolysis to generate a carbene intermediate . This carbene can insert into nearby C-H, O-H, or N-H bonds, forming covalent bonds with target molecules .
Molecular Targets and Pathways: The carbene intermediate preferentially targets polar residues in proteins, making it useful for protein labeling and crosslinking studies . The insertion reactions are highly specific and can be controlled by adjusting the light intensity and irradiation time .
Comparison with Similar Compounds
3-Chloro-3-methyl-3H-diazirine: Another diazirine compound used in similar photochemical applications.
Trifluoromethyl aryl diazirines: These compounds are also used for photoaffinity labeling and have enhanced efficacy towards C-H insertion.
Uniqueness: 3,3-Diphenoxy-3H-diazirine is unique due to its phenoxy substituents, which provide specific reactivity and stability under various conditions. This makes it particularly useful for applications requiring precise molecular interactions and labeling .
Properties
CAS No. |
651306-51-3 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3,3-diphenoxydiazirine |
InChI |
InChI=1S/C13H10N2O2/c1-3-7-11(8-4-1)16-13(14-15-13)17-12-9-5-2-6-10-12/h1-10H |
InChI Key |
ATWWEYJVNAPFFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2(N=N2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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